Cas no 795307-01-6 (2-chloromethanesulfonylpropane)

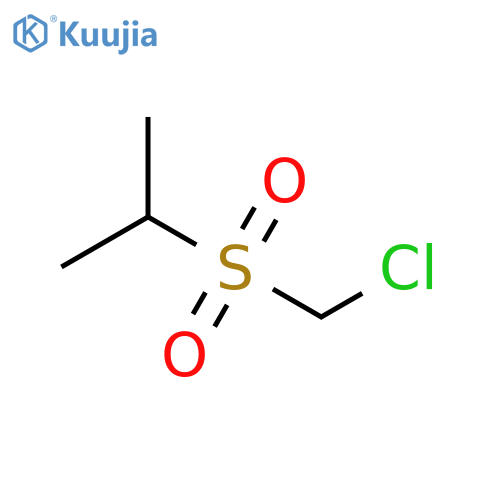

795307-01-6 structure

商品名:2-chloromethanesulfonylpropane

2-chloromethanesulfonylpropane 化学的及び物理的性質

名前と識別子

-

- Methane, chloro[(1-Methylethyl)sulfonyl]-

- 2-(chloromethylsulfonyl)propane

- Propane, 2-[(chloromethyl)sulfonyl]-

- 2-chloromethanesulfonylpropane

-

- インチ: 1S/C4H9ClO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3

- InChIKey: RABSMKHOJSRIHY-UHFFFAOYSA-N

- ほほえんだ: CC(S(CCl)(=O)=O)C

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 269.8±23.0 °C at 760 mmHg

- フラッシュポイント: 117.0±22.6 °C

- じょうきあつ: 0.0±0.5 mmHg at 25°C

2-chloromethanesulfonylpropane セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-chloromethanesulfonylpropane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-134113-0.1g |

2-chloromethanesulfonylpropane |

795307-01-6 | 95% | 0.1g |

$272.0 | 2023-05-24 | |

| TRC | C502850-50mg |

2-chloromethanesulfonylpropane |

795307-01-6 | 50mg |

$ 210.00 | 2022-06-06 | ||

| Chemenu | CM459488-250mg |

Methane, chloro[(1-Methylethyl)sulfonyl]- |

795307-01-6 | 95%+ | 250mg |

$379 | 2024-07-23 | |

| Chemenu | CM459488-500mg |

Methane, chloro[(1-Methylethyl)sulfonyl]- |

795307-01-6 | 95%+ | 500mg |

$680 | 2024-07-23 | |

| Enamine | EN300-134113-0.05g |

2-chloromethanesulfonylpropane |

795307-01-6 | 95% | 0.05g |

$182.0 | 2023-05-24 | |

| Aaron | AR00GJLA-50mg |

Methane, chloro[(1-Methylethyl)sulfonyl]- |

795307-01-6 | 95% | 50mg |

$276.00 | 2025-01-24 | |

| A2B Chem LLC | AH70786-100mg |

Methane, chloro[(1-Methylethyl)sulfonyl]- |

795307-01-6 | 95% | 100mg |

$322.00 | 2024-04-19 | |

| A2B Chem LLC | AH70786-5g |

Methane, chloro[(1-Methylethyl)sulfonyl]- |

795307-01-6 | 95% | 5g |

$2432.00 | 2024-04-19 | |

| Aaron | AR00GJLA-2.5g |

Methane, chloro[(1-Methylethyl)sulfonyl]- |

795307-01-6 | 95% | 2.5g |

$2142.00 | 2025-01-24 | |

| Aaron | AR00GJLA-10g |

Methane, chloro[(1-Methylethyl)sulfonyl]- |

795307-01-6 | 95% | 10g |

$4667.00 | 2023-12-13 |

2-chloromethanesulfonylpropane 関連文献

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

795307-01-6 (2-chloromethanesulfonylpropane) 関連製品

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量